molecular formula C8H4BF6KO B8248931 Potassium trifluoro(3-(2,2,2-trifluoroacetyl)phenyl)borate

Potassium trifluoro(3-(2,2,2-trifluoroacetyl)phenyl)borate

Cat. No.: B8248931
M. Wt: 280.02 g/mol
InChI Key: QWCXNSMWRMCWEO-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-(2,2,2-trifluoroacetyl)phenyl)borate is a chemical compound with the molecular formula C8H4BF6KO. It is a potassium salt of a boronic acid derivative, characterized by the presence of trifluoroacetyl and phenyl groups. This compound is primarily used in research settings and has various applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(3-(2,2,2-trifluoroacetyl)phenyl)borate can be synthesized through a multi-step process involving the reaction of boronic acids with potassium bifluoride (KHF2) as a fluorinating agent . The general reaction conditions include:

    Reagents: Boronic acid, potassium bifluoride

    Solvents: Typically, anhydrous solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures

    Atmosphere: Inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-(2,2,2-trifluoroacetyl)phenyl)borate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reagents: Common reagents include nucleophiles such as amines, alcohols, and thiols.

    Conditions: Reactions are typically carried out in polar aprotic solvents like THF or DMSO, under inert atmosphere, and at moderate temperatures.

Major Products

The major products formed from these reactions include trifluoroacetylated derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

Potassium trifluoro(3-(2,2,2-trifluoroacetyl)phenyl)borate has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium trifluoro(3-(2,2,2-trifluoroacetyl)phenyl)borate involves its ability to act as a nucleophilic reagent. The trifluoroacetyl group can participate in nucleophilic substitution and acylation reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(3-(2,2,2-trifluoroacetyl)phenyl)borate is unique due to the presence of both trifluoroacetyl and phenyl groups, which confer distinct reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

potassium;trifluoro-[3-(2,2,2-trifluoroacetyl)phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BF6O.K/c10-8(11,12)7(16)5-2-1-3-6(4-5)9(13,14)15;/h1-4H;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCXNSMWRMCWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)C(=O)C(F)(F)F)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BF6KO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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